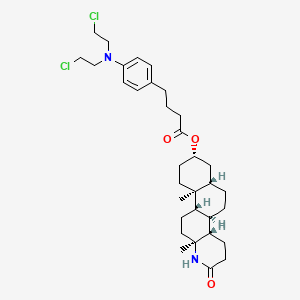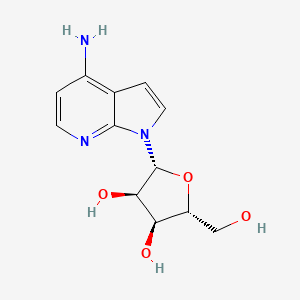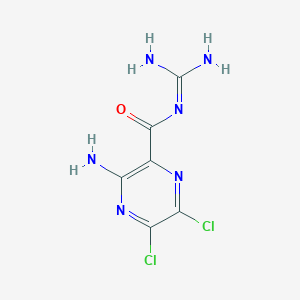
Ritolukast
概要
説明
準備方法
リトルカストは、一連の化学反応によって合成できます。 合成経路には、3-アミノフェノールの2-(クロロメチル)キノリンによるアルキル化が関与し、これはジメチルスルホキシド(DMSO)とテトラヒドロフラン(THF)の混合物中で、水素化ナトリウムを塩基として使用して行われます 。 得られた中間体アミンを次に、トルエン中でトリフルオロメタンスルホン酸無水物と反応させ、炭酸カリウムを塩基として使用してリトルカストを得ます 。 工業生産方法には、同様のステップが含まれる場合がありますが、大規模合成用に最適化されています。
化学反応の分析
リトルカストは、次のようないくつかのタイプの化学反応を受けます。
アルキル化: 合成の最初のステップには、3-アミノフェノールの2-(クロロメチル)キノリンによるアルキル化が含まれます.
還元: 中間体中のニトロ基は、エタノール中でラネーニッケルを用いて水素化によって還元することができます.
スルホン化: 最後のステップには、ジクロロメタン中でトリフルオロメタンスルホン酸無水物とトリエチルアミンを用いてスルホン化が含まれます.
これらの反応で使用される一般的な試薬には、水素化ナトリウム、トリフルオロメタンスルホン酸無水物、および炭酸カリウムが含まれます。 生成される主な生成物は、中間体アミンと最終的なリトルカスト化合物です。
科学研究への応用
リトルカストには、いくつかの科学研究への応用があります。
科学的研究の応用
Ritolukast has several scientific research applications:
作用機序
リトルカストは、システイニルロイコトリエン受容体1(CysLT1)を拮抗することによって効果を発揮します 。 この受容体は、炎症反応と気管支収縮に関与しています。 リトルカストは、ロイコトリエンD4(LTD4)のCysLT1への結合を阻害することにより、ロイコトリエンシグナル伝達のダウンストリーム効果(気道浮腫、平滑筋収縮、炎症に関連する細胞活性の変化など)を予防します .
類似の化合物との比較
リトルカストは、モンテルカストやザフィルカストなどの他のロイコトリエン受容体アンタゴニストと類似しています 。 リトルカストは、その特定の化学構造と開発の履歴においてユニークです。 モンテルカストやザフィルカストは臨床設定で広く使用されていますが、リトルカストは前臨床段階にあります 。 類似の化合物には以下が含まれます。
モンテルカスト: 喘息の治療に使用されるもう1つのCysLT1アンタゴニストです.
ザフィルカスト: 喘息治療において同様の用途を持つロイコトリエン受容体アンタゴニストです.
リトルカストのユニークさは、その特定の結合親和性と化学構造にあり、これは他のロイコトリエン受容体アンタゴニストと比較して、異なる薬物動態的および薬力学的特性を提供する可能性があります。
類似化合物との比較
Ritolukast is similar to other leukotriene receptor antagonists such as montelukast and zafirlukast . this compound is unique in its specific chemical structure and its development history. While montelukast and zafirlukast are widely used in clinical settings, this compound remains in the preclinical stage . The similar compounds include:
Montelukast: Another CysLT1 antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma therapy.
This compound’s uniqueness lies in its specific binding affinity and chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other leukotriene receptor antagonists.
特性
IUPAC Name |
1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHUJGMYCZDYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149795 | |
| Record name | Ritolukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-60-8 | |
| Record name | Ritolukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritolukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITOLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)








